molecular formula C16H20ClNO B4691043 4-chloro-2-methyl-6-propoxy-3-propylquinoline

4-chloro-2-methyl-6-propoxy-3-propylquinoline

Cat. No.: B4691043
M. Wt: 277.79 g/mol
InChI Key: QTJFUUXOGZXNED-UHFFFAOYSA-N
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Description

4-chloro-2-methyl-6-propoxy-3-propylquinoline is a chemical compound with the molecular formula C16H20ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a chlorine atom at the 4th position, a methyl group at the 2nd position, a propoxy group at the 6th position, and a propyl group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-6-propoxy-3-propylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and 4-chloroaniline.

    Chlorination: The 2-methylquinoline undergoes chlorination at the 4th position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated intermediate is then subjected to alkylation reactions to introduce the propyl and propoxy groups. This can be achieved using reagents like propyl bromide and sodium propoxide under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: Large-scale batch reactors are used to carry out the chlorination and alkylation reactions. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled.

    Continuous Flow Reactors: Continuous flow reactors offer advantages in terms of efficiency and scalability. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for a steady-state production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-6-propoxy-3-propylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides or quinoline carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-methyl-6-propoxy-3-propylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in the study of structure-activity relationships to design more potent bioactive compounds.

    Medicine: Explored for its potential therapeutic applications. It is studied for its ability to interact with biological targets, such as enzymes and receptors, to develop new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications. It is used in the manufacture of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-6-propoxy-3-propylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-chloro-2-methyl-6-propoxy-3-propylquinoline can be compared with other similar quinoline derivatives, such as:

    4-chloro-6-methoxy-2-methyl-3-propylquinoline: This compound has a methoxy group instead of a propoxy group at the 6th position. It may exhibit different chemical and biological properties due to this structural difference.

    4-chloro-2-methyl-3-propylquinoline: Lacks the propoxy group at the 6th position. This structural variation can affect its reactivity and biological activity.

    2-methyl-6-propoxy-3-propylquinoline: Lacks the chlorine atom at the 4th position. The absence of the chlorine atom can influence its chemical behavior and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

4-chloro-2-methyl-6-propoxy-3-propylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c1-4-6-13-11(3)18-15-8-7-12(19-9-5-2)10-14(15)16(13)17/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJFUUXOGZXNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1Cl)OCCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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